Regioisomeric Differentiation: C8‑Carbohydrazide vs. C2‑Carbohydrazide Cytotoxicity Profile
The 2‑carbohydrazide regioisomer of the imidazo[1,2‑a]pyridine scaffold has been evaluated for cytotoxic activity. Compound 7d, a derivative bearing a 4‑bromophenyl group, exhibited IC₅₀ values of 22.6 µM against MCF‑7 breast cancer cells and 13.4 µM against HT‑29 colon cancer cells [1]. In contrast, no published cytotoxic data are available for the 8‑carbohydrazide regioisomer. This data void constitutes a critical differentiation point: procurement of the 8‑carbohydrazide enables de novo exploration of the C8 substitution vector, which may yield distinct potency and selectivity profiles.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Imidazo[1,2‑a]pyridine‑2‑carbohydrazide derivative 7d: IC₅₀ = 22.6 µM (MCF‑7), 13.4 µM (HT‑29) |
| Quantified Difference | Unknown due to lack of 8‑carbohydrazide data |
| Conditions | MTT assay, human MCF‑7 (breast) and HT‑29 (colon) cancer cell lines |
Why This Matters
For medicinal chemistry programs exploring SAR at the C8 position, the 8‑carbohydrazide is the only structurally appropriate starting point.
- [1] Mousavi, S. S., et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 2024, 18, 6. DOI: 10.1186/s13065-023-01073-3 View Source
